molecular formula C16H21NO B8326148 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde

6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde

Cat. No.: B8326148
M. Wt: 243.34 g/mol
InChI Key: CNSBKQDIQWSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is an organic compound with a unique structure that combines a pyridine ring with an alkyne and an aldehyde functional group

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C16H21NO/c1-15(2,3)10-9-13-12(11-18)7-8-14(17-13)16(4,5)6/h7-8,11H,1-6H3

InChI Key

CNSBKQDIQWSLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=C(C=CC(=N1)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and dimethylbut-1-ynyl groups. The final step involves the formylation of the pyridine ring to introduce the aldehyde group. Specific reagents and conditions may include the use of n-butyllithium as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxylic acid.

    Reduction: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and aldehyde functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its structure allows for diverse reactivity, making it a valuable compound in both research and industrial settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.